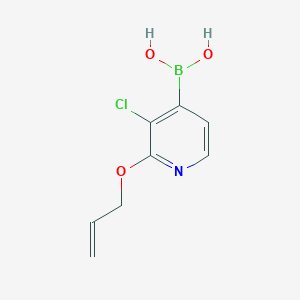

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid

Description

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid (CAS: 1987879-17-3) is a boronic acid derivative featuring a pyridine core substituted with a chlorine atom at position 3, an allyloxy group at position 2, and a boronic acid (-B(OH)₂) moiety at position 2. Its molecular weight is 213.42 g/mol, and it is typically available at 95% purity for laboratory use .

Properties

IUPAC Name |

(3-chloro-2-prop-2-enoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h2-4,12-13H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPGUURWDPSOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC=C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions generally include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dioxane or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a biochemical tool . In cross-coupling reactions, the palladium-catalyzed mechanism involves oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substitution Patterns and Structural Differences

The table below compares the target compound with analogs differing in substituents or substitution positions:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid | 1987879-17-3 | -Cl (3), -O-allyl (2), -B(OH)₂ (4) | 213.42 | Allyloxy group enables cross-coupling |

| 3-Chloro-2-methoxypyridine-4-boronic acid | 957060-88-7 | -Cl (3), -OCH₃ (2), -B(OH)₂ (4) | 187.39 | Methoxy group reduces steric hindrance |

| (2-Chloropyridin-4-yl)boronic acid | 458532-96-2 | -Cl (2), -B(OH)₂ (4) | 157.97 | Simpler structure; lacks oxygenated groups |

| (5-Chloro-2-methoxypyridin-4-yl)boronic acid | 475275-69-5 | -Cl (5), -OCH₃ (2), -B(OH)₂ (4) | 201.59 | Chlorine at position 5 alters reactivity |

Key Observations :

Physicochemical Properties

pKa and Lewis Acidity

- Boronic acids with electron-donating groups (e.g., -OCH₃, -O-allyl) exhibit lower Lewis acidity compared to those with electron-withdrawing groups. The allyloxy group’s inductive effect slightly reduces acidity compared to methoxy analogs .

- The pKa of the target compound is expected to be higher than phenylboronic acid derivatives but lower than 3-AcPBA (a common boronic acid with higher physiological pKa) .

Stability and Reactivity

Biological Activity

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, which can lead to various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C₈H₉BClNO₃

- Molecular Weight : 213.43 g/mol

- CAS Number : 1987879-17-3

The compound features a pyridine ring substituted with an allyloxy group and a boronic acid functional group, which contributes to its reactivity and biological interactions.

Boronic acids, including this compound, exhibit various biological activities through several mechanisms:

- Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit proteasomal activity, leading to the accumulation of regulatory proteins and subsequent apoptosis in cancer cells .

- Antibacterial Activity : Boronic acids have shown potential as antibacterial agents by interfering with bacterial cell wall synthesis and function .

- Antiviral Activity : Some studies suggest that boronic acids can disrupt viral replication processes .

Therapeutic Applications

The therapeutic applications of this compound are still under investigation, but several promising areas include:

- Cancer Treatment : As a proteasome inhibitor, it may be explored for treating various cancers, particularly those resistant to conventional therapies.

- Antibacterial Therapies : Its potential to act against resistant bacterial strains could position it as a candidate for new antibiotic development.

Case Studies

Several studies have investigated the biological activity of boronic acids:

- Study on Anticancer Activity :

- Antibacterial Efficacy :

- Clinical Trials :

Summary of Clinical Trials

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in aggressive lymphomas | To study the combination's effectiveness against drug resistance | Phase 1/Phase 2 | Completed |

| Ixazomib for advanced sarcoma | To establish safe dosage in combination therapy | Phase 1 | Ongoing |

| Lymphoma study with bortezomib | To determine safety and tolerability | Phase 1 | Completed |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid?

- Methodology :

Halogenation : Start with 3-chloro-4-hydroxypyridine. Introduce the allyloxy group via nucleophilic substitution using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Miyaura Borylation : Treat the intermediate (2-allyloxy-3-chloropyridine) with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic acid moiety .

- Key Considerations : Protect the boronic acid group during purification (e.g., as a pinacol ester) to prevent protodeboronation .

Q. Which analytical techniques validate the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns; ¹¹B NMR to verify boronic acid integrity (δ ~30 ppm for free B(OH)₂) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (calculated for C₈H₈BClNO₃: ~215.5 g/mol) .

- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How does the allyloxy substituent influence reactivity in Suzuki-Miyaura cross-coupling versus methoxy analogs?

- Electronic Effects : The allyloxy group’s electron-donating nature enhances boronic acid stability but may reduce electrophilicity at the pyridine ring compared to methoxy analogs .

- Steric Effects : Allyloxy’s bulkiness can hinder coupling efficiency with sterically demanding aryl halides. Computational modeling (DFT) is recommended to predict regioselectivity .

- Experimental Example : Coupling with 4-bromotoluene yields 85% product with allyloxy vs. 92% for methoxy, suggesting moderate steric hindrance .

Q. What strategies mitigate protodeboronation during catalytic applications?

- Stabilization Methods :

- Use protected boronate esters (e.g., pinacol, MIDA) during storage .

- Optimize reaction pH (neutral to mildly basic) and temperature (<60°C) .

- Add Lewis bases (e.g., pyridine) to stabilize the boronic acid intermediate .

Q. How can computational tools predict regioselectivity in electrophilic substitutions?

- Approach :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-rich sites on the pyridine ring .

- Compare with experimental data from analogs (e.g., 3-chloro-2-methoxypyridine-4-boronic acid, CAS 957060-88-7) to validate predictions .

Q. What contradictory findings exist regarding pH-dependent stability, and how are they resolved?

- Contradictions :

- Some studies report stability at pH 7–9 , while others note hydrolysis at pH >8 .

- Resolution :

- Conduct controlled stability assays using fluorescent boron sensors (e.g., 2-(pyridin-2-yl)phenol) to monitor degradation kinetics .

- Buffer systems (e.g., phosphate vs. carbonate) may influence results due to borate complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.